5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of an oxazole ring fused to a benzofuran ring.
- Attached to the benzofuran ring, we find a carbamoyl group (CONH₂) and a 4-methoxyphenyl group.
- The 3-fluoro-4-methylphenyl group is connected to the oxazole ring.
- Overall, this compound combines diverse functional groups, making it intriguing for research.
- Its full IUPAC name is quite a mouthful: 5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Study of novel reactions and functional group transformations.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: As a starting material for fine chemicals.
Mechanism of Action
Targets: Likely interacts with specific proteins or enzymes.
Pathways: May affect signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran, oxazole, and diverse substituents sets it apart.
Similar Compounds: Explore related structures like benzofuran derivatives, oxazole-based drugs, and boron-containing compounds.
Properties
Molecular Formula |
C27H20FN3O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H20FN3O5/c1-15-7-8-16(13-20(15)28)23-14-21(31-36-23)26(32)30-24-19-5-3-4-6-22(19)35-25(24)27(33)29-17-9-11-18(34-2)12-10-17/h3-14H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
GJORUVMSVKRMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)F |
Origin of Product |
United States |
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